4-(5-methoxy-2-methyl-1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine
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Overview
Description
4-(5-Methoxy-2-methyl-1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine is a complex organic compound with the molecular formula C13H13N3OS This compound is notable for its unique structure, which combines an indole moiety with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methoxy-2-methyl-1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine typically involves the reaction of 5-methoxy-2-methylindole with thioamide derivatives under specific conditions. The process often requires the use of catalysts and controlled temperatures to ensure the correct formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methoxy-2-methyl-1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
4-(5-Methoxy-2-methyl-1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-methoxy-2-methyl-1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-(4-methylbenzylidene)acetohydrazide
- (E)-N′-Benzylidene-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide
- 1-(4-Iodobenzoyl)-5-methoxy-2-methylindole-3-acetic acid
Uniqueness
4-(5-Methoxy-2-methyl-1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine is unique due to its combination of an indole and thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
797772-77-1 |
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Molecular Formula |
C14H15N3OS |
Molecular Weight |
273.36 g/mol |
IUPAC Name |
4-(5-methoxy-2-methyl-1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H15N3OS/c1-8-13(12-7-19-14(15-2)17-12)10-6-9(18-3)4-5-11(10)16-8/h4-7,16H,1-3H3,(H,15,17) |
InChI Key |
IGXJEIRLTFXBMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)C3=CSC(=N3)NC |
solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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